Cas no 1338452-54-2 (Everolimus-d4 (~90%))

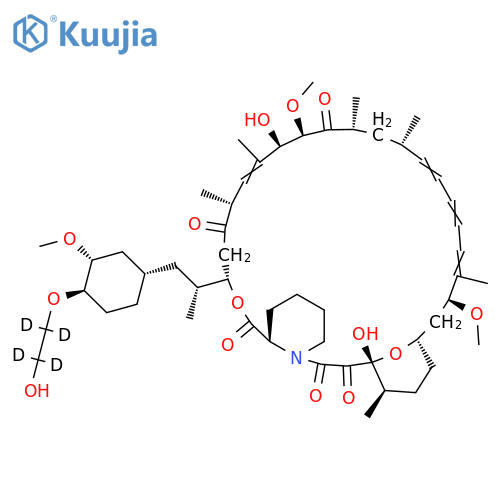

Everolimus-d4 (~90%) structure

商品名:Everolimus-d4 (~90%)

CAS番号:1338452-54-2

MF:C53H83NO14

メガワット:962.249084711075

CID:4551689

Everolimus-d4 (~90%) 化学的及び物理的性質

名前と識別子

-

- Everolimus-d4

- Everolimus-d4 (~90%)

-

- インチ: 1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1/i24D2,25D2

- InChIKey: HKVAMNSJSFKALM-FQJUTLEBSA-N

- ほほえんだ: O(C([2H])([2H])C([2H])([2H])O)[C@@H]1CC[C@@H](C[C@@H](C)[C@@H]2CC([C@@H](C=C(C)[C@H]([C@H](C([C@H](C)C[C@H](C)C=CC=CC=C(C)[C@H](C[C@@H]3CC[C@@H](C)[C@@](C(C(N4CCCC[C@H]4C(=O)O2)=O)=O)(O)O3)OC)=O)OC)O)C)=O)C[C@H]1OC

計算された属性

- せいみつぶんしりょう: 961.606463g/mol

- どういたいしつりょう: 961.606463g/mol

- 同位体原子数: 4

- 水素結合ドナー数: 3

- 水素結合受容体数: 14

- 重原子数: 68

- 回転可能化学結合数: 9

- 複雑さ: 1810

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 15

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 4

- ぶんしりょう: 962.2g/mol

- 疎水性パラメータ計算基準値(XlogP): 5.9

- トポロジー分子極性表面積: 205

Everolimus-d4 (~90%) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | E-070-1ML |

Everolimus-D |

1338452-54-2 | 100 μg/mL in acetonitrile, ampule of 1 mL, certified reference material, Cerilliant | 1ML |

6242.74 | 2021-05-13 | |

| TRC | E945402-10mg |

Everolimus-d4 (~90%) |

1338452-54-2 | 10mg |

$ 2240.00 | 2023-09-07 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | E-070-1ML |

Everolimus-d4 (~90%) |

1338452-54-2 | 1ml |

¥7645.81 | 2023-05-01 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-218453-1 mg |

Everolimus-d4, |

1338452-54-2 | 1mg |

¥3,234.00 | 2023-07-11 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | E-070-1ML |

1338452-54-2 | 1ML |

¥7645.81 | 2023-01-17 | |||

| ChemScence | CS-0179742-10mg |

Everolimus-d4 |

1338452-54-2 | 10mg |

$0.0 | 2022-04-27 | ||

| 1PlusChem | 1P01CBOK-1mg |

Everolimus-d4 |

1338452-54-2 | ≥99% deuterated forms (d1-d4); ≤1% d0 | 1mg |

$321.00 | 2023-12-22 | |

| MedChemExpress | HY-10218S-500μg |

Everolimus-d |

1338452-54-2 | 500μg |

¥3069 | 2024-05-24 | ||

| TRC | E945402-1mg |

Everolimus-d4 (~90%) |

1338452-54-2 | 1mg |

$ 289.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-218453-1mg |

Everolimus-d4, |

1338452-54-2 | 1mg |

¥3234.00 | 2023-09-05 |

Everolimus-d4 (~90%) 関連文献

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

1338452-54-2 (Everolimus-d4 (~90%)) 関連製品

- 159351-69-6(Everolimus)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬